molecular formula C24H29N B14694065 N-(Octylphenyl)-1-naphthalenamine CAS No. 25619-54-9

N-(Octylphenyl)-1-naphthalenamine

Cat. No.: B14694065
CAS No.: 25619-54-9
M. Wt: 331.5 g/mol
InChI Key: ZBBTWCBWKSREAF-UHFFFAOYSA-N
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Description

N-(Octylphenyl)-1-naphthalenamine (CAS 26401-34-3), also known as N-(4-octylphenyl)-1-naphthylamine, is an aromatic amine derivative characterized by a naphthalene backbone substituted with an amino group linked to a 4-octylphenyl moiety. Its molecular formula is C₂₄H₂₉N, with a molar mass of 331.49 g/mol . Predicted physical properties include a density of 1.031 g/cm³ and a boiling point of 468.0 ± 24.0 °C . The compound’s extended alkyl chain (octyl group) enhances lipophilicity, making it suitable for applications requiring solubility in nonpolar matrices, such as polymer stabilizers or lubricant additives .

Limited toxicity data are available for this specific compound, but related naphthalenamines exhibit genotoxic and carcinogenic risks, necessitating careful handling .

Properties

CAS No.

25619-54-9

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-(2-octylphenyl)naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-2-3-4-5-6-7-14-21-15-9-11-18-23(21)25-24-19-12-16-20-13-8-10-17-22(20)24/h8-13,15-19,25H,2-7,14H2,1H3

InChI Key

ZBBTWCBWKSREAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octylphenyl)-1-naphthalenamine typically involves the alkylation of aniline derivatives with octyl halides, followed by a coupling reaction with naphthalene derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Octylphenyl)-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Octylphenyl)-1-naphthalenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of N-(Octylphenyl)-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and toxicological differences between N-(octylphenyl)-1-naphthalenamine and analogous compounds:

Compound CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Toxicity/Regulatory Notes
This compound 26401-34-3 C₂₄H₂₉N 331.49 468.0 ± 24.0 (pred.) Naphthalene, octylphenyl Genotoxicity concerns; limited data
N-Phenyl-1-naphthylamine 90-30-2 C₁₆H₁₃N 219.30 301 (lit.) Naphthalene, phenyl Carcinogenic (bladder/skin); EPA-designated toxic waste
N-(2,2-Difluoroethyl)-1-naphthalenamine 318-99-0 C₁₂H₁₁F₂N 207.22 401.0 ± 25.0 (pred.) Naphthalene, difluoroethyl Enhanced lipophilicity; no explicit toxicity data
1-Naphthalenamine (1-Naphthylamine) 134-32-7 C₁₀H₉N 143.19 301 (lit.) Naphthalene, amine Carcinogenic (human); Rotterdam Convention-listed
N-(4-Fluorobenzyl)-1-naphthalenamine 356531-44-7 C₁₇H₁₄FN 251.30 401.0 ± 25.0 (pred.) Naphthalene, fluorobenzyl Irritant (Xi hazard class); predicted pKa 4.07

Structural and Functional Comparisons

Alkyl Chain Influence :

  • The octylphenyl group in this compound increases molecular weight and hydrophobicity compared to simpler derivatives like N-phenyl-1-naphthylamine (C₁₆H₁₃N). This enhances compatibility with hydrophobic matrices, such as lubricants or polymers .
  • In contrast, N-(2,2-difluoroethyl)-1-naphthalenamine (CAS 318-99-0) incorporates fluorine atoms, which elevate electronegativity and alter solubility profiles, making it more suitable for pharmaceutical applications .

Thermal Stability :

  • The higher boiling point of this compound (468°C) compared to 1-naphthalenamine (301°C) reflects improved thermal stability due to the bulky octylphenyl group .

Toxicity Profiles: N-Phenyl-1-naphthylamine (CAS 90-30-2) is a known carcinogen with an oral LD₅₀ >2,000 mg/kg in rats, similar to benzidine derivatives .

Applications :

  • N-Phenyl-1-naphthylamine acts as a fluorescent indicator due to its rigid aromatic structure , whereas This compound is implicated in polymer stabilization and antioxidant formulations .
  • Fluorinated derivatives like N-(4-fluorobenzyl)-1-naphthalenamine are explored in medicinal chemistry for modulating ion channels (e.g., TRPM8) .

Key Research Findings

  • Polymer Applications : this compound is copolymerized with diphenylamine derivatives to create stabilizers for rubber and plastics, leveraging its radical-scavenging antioxidant properties .
  • Analytical Challenges : Quantitative analysis of similar compounds (e.g., N-phenyl-1-naphthylamine) in lubricants like Caltex Regal R&O 68 requires specialized standards due to co-eluting polyaromatic hydrocarbons .
  • Environmental Impact: Alkylphenol derivatives, including octylphenyl-containing compounds, are scrutinized for persistence and endocrine-disrupting effects, though specific data on this compound remain sparse .

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